molecular formula C13H29O6PSi B14189820 Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate CAS No. 918410-70-5

Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate

Cat. No.: B14189820
CAS No.: 918410-70-5
M. Wt: 340.42 g/mol
InChI Key: GOALGYPDXFDZIP-UHFFFAOYSA-N
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Description

Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate is a complex organic compound that features both phosphonate and silyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate can be synthesized through a multi-step process involving the Arbuzov reaction. The Arbuzov reaction is a well-known method for forming carbon-phosphorus bonds and involves the reaction of a trialkyl phosphite with an alkyl halide. For this compound, the synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed to replace the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate involves its ability to participate in various chemical reactions due to the presence of both phosphonate and silyl groups. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the silyl group can serve as a protecting group or be replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate is unique due to the presence of both phosphonate and silyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and other applications.

Properties

CAS No.

918410-70-5

Molecular Formula

C13H29O6PSi

Molecular Weight

340.42 g/mol

IUPAC Name

methyl 2-diethoxyphosphoryl-2-triethylsilyloxyacetate

InChI

InChI=1S/C13H29O6PSi/c1-7-17-20(15,18-8-2)13(12(14)16-6)19-21(9-3,10-4)11-5/h13H,7-11H2,1-6H3

InChI Key

GOALGYPDXFDZIP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)OC)O[Si](CC)(CC)CC)OCC

Origin of Product

United States

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